molecular formula C6H5IO2 B1195256 Iodoxybenzene CAS No. 696-33-3

Iodoxybenzene

Cat. No.: B1195256
CAS No.: 696-33-3
M. Wt: 236.01 g/mol
InChI Key: BDOLQESNFGCNSC-UHFFFAOYSA-N
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Description

Iodyl-benzene, also known as iodoxybenzene, is a hypervalent iodine compound with the chemical formula C6H5IO2. It is a crystalline solid that is known for its strong oxidizing properties. Iodyl-benzene is a member of the iodyl compounds family, which are characterized by the presence of an iodyl functional group (-IO2). This compound is commonly used in organic synthesis due to its ability to facilitate various chemical reactions.

Scientific Research Applications

Iodyl-benzene has a wide range of applications in scientific research:

Mechanism of Action

Iodoxybenzene absorbs UV-A ultraviolet rays, preventing them from reaching the skin . It is also known to act as a close ozone equivalent, transforming certain compounds in a manner similar to that of ozone .

Safety and Hazards

Iodoxybenzene is considered hazardous. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, and eye/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodyl-benzene can be synthesized through the oxidation of iodobenzene. One common method involves the use of sodium periodate as the oxidant. The reaction typically takes place in an aqueous medium at elevated temperatures. The general reaction is as follows:

C6H5I+NaIO4C6H5IO2+NaIC6H5I + NaIO4 \rightarrow C6H5IO2 + NaI C6H5I+NaIO4→C6H5IO2+NaI

Another method involves the use of peracetic acid or chromium (VI) oxide as oxidizing agents in glacial acetic acid. These reactions require careful control of temperature and reaction time to ensure the complete conversion of iodobenzene to iodyl-benzene .

Industrial Production Methods: Industrial production of iodyl-benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Safety measures are crucial due to the explosive nature of iodyl-benzene at high temperatures.

Chemical Reactions Analysis

Types of Reactions: Iodyl-benzene primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions where the iodyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Iodyl-benzene can oxidize alcohols to carbonyl compounds. Common reagents include Dess-Martin periodinane and 2-iodoxybenzoic acid.

    Substitution: In substitution reactions, iodyl-benzene can react with nucleophiles such as amines and thiols under mild conditions.

Major Products:

Comparison with Similar Compounds

    2-Iodylbenzoic Acid (IBX): A gentle oxidant used in the oxidation of alcohols to aldehydes and ketones.

    Dess-Martin Periodinane: Another oxidizing agent used for similar purposes as iodyl-benzene.

    Iodosylbenzene: A related compound used as a mild oxidant and arylating agent.

Uniqueness: Iodyl-benzene is unique due to its strong oxidizing properties and its ability to facilitate a wide range of chemical reactions under mild conditions. Compared to other hypervalent iodine compounds, iodyl-benzene offers a balance of reactivity and stability, making it a valuable reagent in both laboratory and industrial settings .

Properties

IUPAC Name

iodylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOLQESNFGCNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219869
Record name Iodoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-33-3
Record name Iodylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-33-3
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Record name Iodoxybenzene
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Record name 696-33-3
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Record name Iodoxybenzene
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Record name IODOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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